
2'-Deoxy-2',2'-difluoro-N-pentanoylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is a synthetic nucleoside analog that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by the presence of two fluorine atoms at the 2’ position of the deoxyribose sugar and a pentanoyl group attached to the cytidine base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2’ position of the deoxyribose sugar.
Nucleoside Formation: Coupling of the fluorinated sugar with a cytidine base.
Pentanoic Acid Derivatization: Attachment of the pentanoyl group to the cytidine base.
The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, the fluorination step may require the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA analogs.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The presence of fluorine atoms enhances its stability and resistance to enzymatic degradation. This compound may inhibit DNA polymerases and ribonucleotide reductase, leading to the disruption of DNA replication and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’,2’-difluoro-5-halouridines: These compounds have similar fluorination patterns but differ in the halogen substituents.
Gemcitabine: A well-known anticancer drug with a similar fluorinated sugar moiety.
2’-Deoxy-2’,2’-difluoro-β-D-ribofuranosyl Pyrimidine Nucleosides: These nucleosides share the difluoro modification but differ in the base structure.
Uniqueness
2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is unique due to the presence of the pentanoyl group, which may enhance its lipophilicity and cellular uptake. This structural modification can potentially improve its pharmacokinetic properties and therapeutic efficacy compared to other similar compounds.
Propriétés
Numéro CAS |
849139-17-9 |
|---|---|
Formule moléculaire |
C14H19F2N3O5 |
Poids moléculaire |
347.31 g/mol |
Nom IUPAC |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentanamide |
InChI |
InChI=1S/C14H19F2N3O5/c1-2-3-4-10(21)17-9-5-6-19(13(23)18-9)12-14(15,16)11(22)8(7-20)24-12/h5-6,8,11-12,20,22H,2-4,7H2,1H3,(H,17,18,21,23)/t8-,11-,12-/m1/s1 |
Clé InChI |
JPFFCJZGDHCPCR-GGZOMVNGSA-N |
SMILES isomérique |
CCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canonique |
CCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



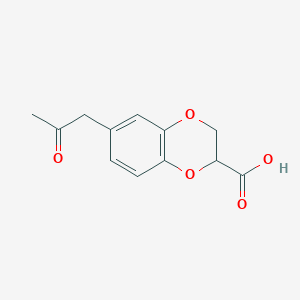



![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)
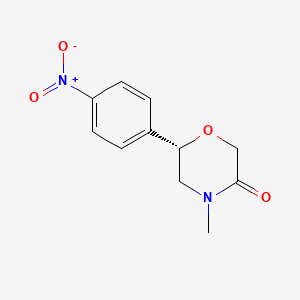

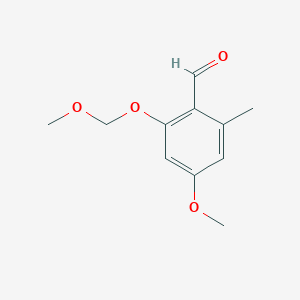
![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
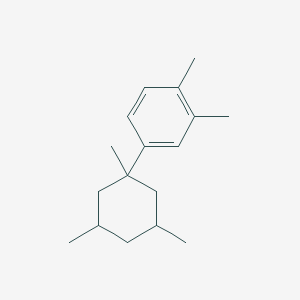
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)
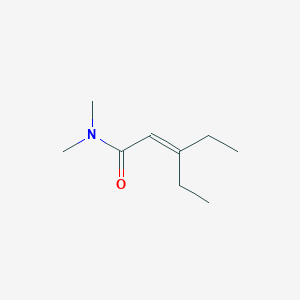
![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
